molecular formula C6H5BrN4S B6265543 7-bromo-4-hydrazinylthieno[3,2-d]pyrimidine CAS No. 31169-29-6

7-bromo-4-hydrazinylthieno[3,2-d]pyrimidine

Cat. No. B6265543
CAS RN: 31169-29-6
M. Wt: 245.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine is a heterocyclic compound that has been studied for its potential applications in the medical and scientific fields. It is a five-membered ring compound containing two nitrogen atoms, two sulfur atoms and one bromine atom. It is a derivative of thienopyrimidine, which is a class of compounds known for their diverse biological activities. This compound has been studied for its potential application in the synthesis of drugs, in the development of new catalysts, in the control of biochemical and physiological processes, and in the study of its mechanism of action.

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine is not yet fully understood. However, it is believed that the compound acts as a modulator of certain biochemical and physiological processes. It is thought to interact with proteins, enzymes, and other molecules, leading to changes in the activity of these molecules.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, proteins, and other molecules, leading to changes in their activity. It has also been found to have antioxidant and anti-inflammatory effects. Additionally, it has been found to have cytotoxic effects on certain cancer cells.

Advantages and Limitations for Lab Experiments

7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also toxic and should be handled with care. Additionally, it can be difficult to detect in biological systems due to its low solubility in water.

Future Directions

In the future, 7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine may be used in the development of new drugs and catalysts. Additionally, it could be further studied to better understand its mechanism of action and its biochemical and physiological effects. Additionally, it could be used in the development of new fluorescent probes for the detection of metal ions in biological systems. Finally, it could be used to study the effects of environmental toxins on biological systems.

Synthesis Methods

7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine can be synthesized by the reaction of 4-hydrazinothieno[3,2-d]pyrimidine with bromine in an aqueous solution. The reaction is carried out in a reaction vessel at a temperature of 70-80°C. The reaction is complete when the reaction mixture has a pH of 7-8. The product can then be isolated by filtration and purified by recrystallization.

Scientific Research Applications

7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine has been used in various scientific research applications. It has been used as a substrate for the synthesis of various compounds, including drugs and catalysts. It has also been used to study its mechanism of action, as well as its biochemical and physiological effects. Additionally, this compound can be used as a fluorescent probe for the detection of metal ions in biological systems.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-4-hydrazinylthieno[3,2-d]pyrimidine involves the reaction of 4-chloro-5-(bromomethyl)-2-methylthieno[2,3-d]pyrimidine with hydrazine hydrate.", "Starting Materials": [ "4-chloro-5-(bromomethyl)-2-methylthieno[2,3-d]pyrimidine", "hydrazine hydrate" ], "Reaction": [ "Add 4-chloro-5-(bromomethyl)-2-methylthieno[2,3-d]pyrimidine to a reaction flask", "Add hydrazine hydrate to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with water and dry it under vacuum", "Recrystallize the solid from a suitable solvent to obtain 7-bromo-4-hydrazinylthieno[3,2-d]pyrimidine" ] }

CAS RN

31169-29-6

Molecular Formula

C6H5BrN4S

Molecular Weight

245.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.